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Compound of Interest

Compound Name: Btk-IN-15

Cat. No.: B15611510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of Btk-IN-15, a potent and

selective inhibitor of Bruton's tyrosine kinase (BTK). The document outlines the key

experimental protocols, presents quantitative data in a structured format, and provides

visualizations of critical pathways and workflows to support researchers in the field of kinase

inhibitor development.

Discovery of Btk-IN-15
Btk-IN-15, also referred to as compound 42, emerged from a drug discovery campaign aimed

at identifying novel inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell

receptor signaling pathways.[1] The deregulation of BTK is implicated in various B-cell

malignancies, making it a prime therapeutic target.[2] The discovery process was rooted in the

exploration of a series of N,9-diphenyl-9H-purin-2-amine derivatives.[3][4] This chemical

scaffold was investigated for its potential to yield potent and selective BTK inhibitors.

The lead optimization process involved the synthesis and evaluation of numerous analogs to

establish a robust structure-activity relationship (SAR). Key modifications to the

diphenylpurinamine core were systematically explored to enhance inhibitory activity against

BTK while minimizing off-target effects. This effort led to the identification of several

compounds with low nanomolar potency. Among these, Btk-IN-15 distinguished itself with a

remarkable inhibitory concentration (IC50) of 0.7 nM against BTK.[5] Further characterization

revealed its ability to induce apoptosis and arrest the cell cycle in relevant cancer cell lines.[5]
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Quantitative Data Summary
The following tables summarize the key quantitative data for Btk-IN-15 and related

compounds.

Table 1: In Vitro Inhibitory Activity of Btk-IN-15

Assay Type
Target/Cell
Line

Parameter Value Reference

Biochemical

Assay
BTK Enzyme IC50 0.7 nM [5]

Cellular Assay
TMD8 (Mantle

Cell Lymphoma)
IC50 2.6 nM [5]

Cellular Assay
REC-1 (Mantle

Cell Lymphoma)
IC50 1.7 nM [5]

Cellular Assay

BTK

Autophosphoryla

tion (Tyr223)

IC50 1.49 nM [5]

Table 2: Kinase Selectivity Profile of Btk-IN-15

Kinase Percent Inhibition at 1 µM Reference

BTK 99.95% [5]

EGFR 56% [5]

Table 3: In Vivo Pharmacokinetic and Efficacy Data of Btk-IN-15 in Mice

Parameter Value Dosing Reference

Oral Bioavailability 40.98% 10 mg/kg (p.o.) [1]

Tumor Growth

Inhibition (TGI)
104%

50 mg/kg (p.o., twice

daily for 21 days)
[1]
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Synthesis Process
The synthesis of Btk-IN-15 follows a multi-step procedure starting from commercially available

reagents. The core N,9-diphenyl-9H-purin-2-amine scaffold is constructed through a series of

condensation and cyclization reactions.

General Synthesis Scheme for N,9-diphenyl-9H-purin-2-
amine Derivatives
The synthesis of the N,9-diphenyl-9H-purin-2-amine scaffold, from which Btk-IN-15 is derived,

involves the initial reaction of 2,4-dichloro-5-nitropyrimidine with a primary arylamine to form an

intermediate. This is followed by a nucleophilic substitution with a second arylamine. The nitro

group is then reduced, and subsequent cyclization with an appropriate reagent yields the final

purine core.[6]

Experimental Protocols
Biochemical BTK Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of Btk-IN-15
against the BTK enzyme.

Materials:

Recombinant human BTK enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50

µM DTT)[7]

Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[8]

ATP

Btk-IN-15

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

384-well plates
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Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of Btk-IN-15 in kinase buffer.

In a 384-well plate, add 2.5 µL of the diluted Btk-IN-15 or vehicle (DMSO) control.[1]

Add 5 µL of a solution containing the BTK enzyme and the peptide substrate in kinase buffer.

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final concentration of ATP

should be at or near the Km value for BTK.

Incubate the plate at 30°C for 60 minutes.[1]

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.[7]

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of Btk-IN-15 and determine the IC50

value by fitting the data to a dose-response curve.

Cellular Anti-proliferative Activity Assay
This protocol outlines a method to assess the anti-proliferative effect of Btk-IN-15 on B-cell

lymphoma cell lines.

Materials:

TMD8 or REC-1 human mantle cell lymphoma cell lines

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin

Btk-IN-15

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
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96-well cell culture plates

Incubator (37°C, 5% CO₂)

Luminometer

Procedure:

Seed TMD8 or REC-1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

Prepare serial dilutions of Btk-IN-15 in the cell culture medium.

Add the diluted Btk-IN-15 or vehicle control to the appropriate wells.

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]

After the incubation period, allow the plate to equilibrate to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

Measure the luminescence using a luminometer to determine the number of viable cells.

Calculate the percent inhibition of cell proliferation for each concentration of Btk-IN-15 and

determine the IC50 value.

BTK Autophosphorylation Assay in Cells
This protocol describes a method to measure the inhibition of BTK autophosphorylation at

Tyr223 in cells.

Materials:

TMD8 cells

RPMI-1640 medium

Btk-IN-15

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Culture TMD8 cells and treat with various concentrations of Btk-IN-15 or vehicle control for 2

hours.[5]

Harvest the cells and lyse them in ice-cold lysis buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with the anti-phospho-BTK (Tyr223) primary antibody

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.

Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal

to determine the IC50 for inhibition of autophosphorylation.

Visualizations
BTK Signaling Pathway
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Caption: Simplified BTK signaling pathway and the point of inhibition by Btk-IN-15.

Experimental Workflow for Btk-IN-15 Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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